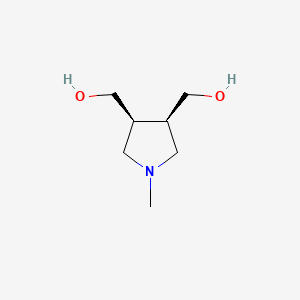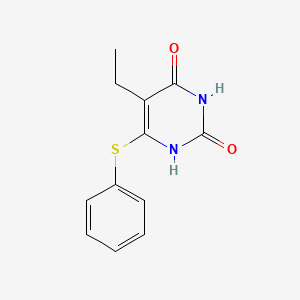
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methylation: The methyl group is introduced at the nitrogen atom through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation of the precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Utilized in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol can be compared with other similar compounds, such as:
3,4-Pyrrolidinedimethanol, 1-(phenylmethyl)-, (3R,4S)-rel-: This compound has a phenylmethyl group instead of a methyl group, which may result in different chemical and biological properties.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, which can affect their reactivity and applications.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
[(3R,4S)-4-(hydroxymethyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-2-6(4-9)7(3-8)5-10/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
InChI-Schlüssel |
RVSPLGLVJSTLGM-KNVOCYPGSA-N |
Isomerische SMILES |
CN1C[C@@H]([C@@H](C1)CO)CO |
Kanonische SMILES |
CN1CC(C(C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B8619394.png)
![1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8619413.png)







![N-Benzyl-6-[(prop-2-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8619457.png)


